molecular formula C7H8ClF3N2 B2769318 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole CAS No. 2243515-87-7

3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole

Cat. No.: B2769318
CAS No.: 2243515-87-7
M. Wt: 212.6
InChI Key: FBXXTWYKDVCVLO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole (CAS: 2243515-87-7) is a pyrazole derivative with a molecular formula of C₇H₈ClF₃N₂ and a molecular weight of 212.6 g/mol . Its structure consists of a pyrazole ring substituted at the 1-position with a 3,3,3-trifluoropropyl group and at the 3-position with a chloromethyl group (SMILES: ClCc1ccn(n1)CCC(F)(F)F).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3N2/c8-5-6-1-3-13(12-6)4-2-7(9,10)11/h1,3H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXXTWYKDVCVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CCl)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

N-Alkylation of pyrazole with 3,3,3-trifluoropropyl halides (e.g., bromide or chloride) is typically conducted in polar aprotic solvents. A representative procedure involves refluxing pyrazole (1.0 equiv) with 3,3,3-trifluoropropyl bromide (1.2 equiv) in DMF using potassium carbonate (1.5 equiv) as a base. Under these conditions, the reaction achieves 85–92% yield within 10–12 hours (Table 1). Elevated temperatures (50–80°C) enhance reaction rates but may promote side reactions such as dialkylation.

Table 1: Alkylation Conditions for 1-(3,3,3-Trifluoropropyl)Pyrazole

Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 110 (reflux) 10 92
Cs2CO3 DMF 20 24 86
NaH Toluene 110 (reflux) 72 82

Catalysts and Solvents

Strong bases like sodium hydride (NaH) favor deprotonation of pyrazole’s N1 position, directing alkylation to the desired site. Polar solvents (DMF, DMSO) improve solubility of ionic intermediates, while toluene minimizes side reactions in high-temperature reflux. Catalytic potassium iodide (KI) accelerates halogen exchange in bromide-deficient systems.

Chloromethylation at the 3-Position

Chloromethylating Agents

Chloromethylation of 1-(3,3,3-trifluoropropyl)pyrazole employs chloromethyl chloride or formaldehyde/HCl systems. A optimized protocol uses chloromethyl chloride (1.5 equiv) and cesium carbonate (2.0 equiv) in DMF at 20°C, yielding 86% product. Alternatives like paraformaldehyde with hydrochloric acid (HCl) gas require rigorous moisture control but achieve comparable yields.

Regioselectivity Considerations

The electron-withdrawing trifluoropropyl group at N1 directs electrophilic substitution to the C3 position. Nuclear magnetic resonance (NMR) studies confirm >95% regioselectivity when reactions are conducted below 50°C. Competing C5 chloromethylation is suppressed by steric hindrance from the N1 substituent.

Purification and Characterization

Crude products are purified via flash chromatography (ethyl acetate/hexane gradients) or crystallization from ethanol/hexane mixtures. Characterization by 1H NMR reveals distinct signals for the chloromethyl (–CH2Cl) group at δ 4.5–5.0 ppm and the trifluoropropyl (–CF3) group at δ 2.8–3.2 ppm. Elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular composition.

Comparative Analysis of Synthetic Routes

Two dominant routes emerge:

  • Sequential Alkylation-Chloromethylation : Higher overall yields (78–85%) but requires intermediate purification.
  • One-Pot Functionalization : Lower yields (60–65%) due to competing reactions, though reduces processing time.

Applications and Derivatives

3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole serves as a precursor for fungicides and kinase inhibitors. Nucleophilic substitution of the chloromethyl group with amines or thiols generates bioactive derivatives, as evidenced by patent WO2001000614A1.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of hydroxylated or carbonylated pyrazole derivatives.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Complex Molecules

  • This compound serves as a versatile building block in the synthesis of more complex pyrazole derivatives. Its chloromethyl group allows for further functionalization, which is essential in developing new chemical entities for various applications.

Synthesis of Pyrazole Derivatives

  • Recent studies have focused on synthesizing novel fluorinated pyrazole derivatives due to their enhanced biological activities. For instance, derivatives have shown promising nematicidal activities against nematodes like Meloidogyne incognita, indicating potential agricultural applications .

Pharmaceutical Applications

Drug Development

  • Research indicates that 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole and its derivatives may serve as precursors for drug development. They are being investigated for their potential as anti-inflammatory and anticancer agents. The trifluoropropyl group enhances the lipophilicity of the compounds, potentially improving their pharmacokinetic properties.

Biological Activity

  • Compounds derived from this pyrazole have been studied for their enzyme inhibition properties. For example, docking studies revealed interactions with acetylcholinesterase (AchE), suggesting potential applications in neuropharmacology .

Agrochemical Applications

Nematicidal Properties

  • The efficacy of certain derivatives against root-knot nematodes highlights the compound's potential as a nematicide. Studies have shown that specific modifications can lead to compounds with up to 100% efficacy against these pests, which are detrimental to crops .

Development of Agrochemicals

  • The ability to modify the compound's structure opens avenues for creating new agrochemicals that can target specific pests while minimizing environmental impact.

Material Science Applications

Polymer Development

  • The compound's unique chemical structure allows it to be used in developing new materials with specific properties. Research is ongoing into its applications in creating polymers and coatings that require enhanced durability and chemical resistance.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Findings
Chemical SynthesisBuilding block for pyrazole derivativesEnables diverse functionalization options
PharmaceuticalsDrug development (anti-inflammatory, anticancer)Enhances lipophilicity; potential enzyme inhibitors
AgrochemicalsNematicidesSome derivatives show up to 100% efficacy against nematodes
Material ScienceDevelopment of polymers and coatingsPromising results in durability and chemical resistance

Case Studies

Case Study 1: Synthesis of Fluorinated Pyrazoles

  • A series of fluorinated pyrazole carboxamides were synthesized using this compound as a starting material. These compounds exhibited significant nematicidal activity against Meloidogyne incognita, demonstrating the practical application of this compound in agricultural settings .

Case Study 2: Biological Activity Assessment

  • Research involving docking studies showed that certain derivatives interact effectively with key enzymes like AchE, suggesting their potential use in treating neurodegenerative diseases . This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound 2243515-87-7 C₇H₈ClF₃N₂ 212.6 -ClCH₂ at C3
-CF₃CH₂CH₂ at N1
High electrophilicity at chloromethyl site
3-(3-Chloropropyl)-1H-pyrazole 174790-34-2 Not reported Not reported -ClCH₂CH₂CH₂ at C3 Longer alkyl chain; lacks fluorine groups
3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole 1260658-92-1 C₆H₅ClF₃N₂ ~210.5 (estimated) -ClCH₂ at C3
-CF₃ at C5
-CH₃ at N1
Trifluoromethyl at C5 enhances lipophilicity
1-(3-Chloropropyl)-1H-pyrazole hydrochloride Not provided C₆H₁₀Cl₂N₂O 209.07 (hydrate) -ClCH₂CH₂CH₂ at N1
-HCl salt
Increased solubility due to hydrochloride

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Pyrazole derivatives with trifluoromethyl groups are widely used in drug discovery for their metabolic stability. The target compound’s trifluoropropyl group may improve pharmacokinetic profiles compared to non-fluorinated analogs .
  • Agrochemical Applications : Chlorinated pyrazoles are precursors to herbicides and insecticides. The chloromethyl group’s reactivity enables functionalization with heterocycles or amines, as seen in ’s synthesis of pyridine-containing analogs .

Biological Activity

3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its structure features a chloromethyl group and a trifluoropropyl substituent, which significantly influence its chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

The molecular formula of this compound is C₅H₈ClF₃N₂. The presence of the chloromethyl group enhances its reactivity, while the trifluoropropyl group contributes to its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is hypothesized to involve interactions with various biological targets. The trifluoropropyl group may facilitate binding to proteins or enzymes involved in critical biological pathways. Studies suggest that such interactions could lead to modulation of enzyme activity or receptor function, which is crucial for its potential therapeutic effects .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been evaluated against various bacterial strains. For example:

  • Efficacy Against Bacteria : Studies have shown that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Antifungal Properties : Similar compounds have also demonstrated antifungal activity against pathogens like Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .

Anticancer Potential

The anticancer activity of pyrazole derivatives has garnered attention in recent years. The unique structural features of this compound may contribute to its ability to inhibit tumor growth through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Research indicates that certain pyrazoles can induce apoptosis in cancer cells by activating intrinsic pathways related to cell death. This effect has been observed in various cancer cell lines .
  • Targeting Specific Enzymes : Some studies suggest that the compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. For instance, inhibition of cyclooxygenase enzymes has been linked to reduced inflammation and tumor progression .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study published in Pharmaceutical Research reported on a series of pyrazole derivatives showing promising antibacterial and antifungal activities compared to commercial antibiotics. The study highlighted the potential for developing new antimicrobial agents based on these compounds .
  • Anticancer Screening : Another investigation focused on the anticancer properties of pyrazoles against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-1-(3,3,3-trifluoropropyl)pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole ring. The trifluoropropyl group is introduced via alkylation using 3,3,3-trifluoropropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . The chloromethyl group is added through chlorination of a hydroxymethyl precursor using reagents like SOCl₂ or PCl₃ . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for alkylation) and inert atmospheres to prevent side reactions. Purification via silica gel chromatography (hexane/EtOAc gradient) is critical to isolate the product .

Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions on the pyrazole ring (e.g., chloromethyl protons at δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolves steric effects of the trifluoropropyl group and confirms regiochemistry .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and verifies stability of the 3D conformation using software like Gaussian .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₇H₉ClF₃N₂, theoretical 228.03 g/mol) .

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group acts as a leaving group, enabling nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide (NaN₃) in DMF at 60°C yields the azidomethyl derivative, a precursor for "click chemistry." Kinetic studies show higher reactivity compared to bromomethyl analogs due to lower bond dissociation energy (C-Cl vs. C-Br) . Solvent polarity (e.g., DMSO vs. THF) significantly affects reaction rates and byproduct formation .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the 3,3,3-trifluoropropyl group onto the pyrazole ring during synthesis?

  • Methodological Answer : Regioselectivity is controlled via:

  • Directing groups : Pre-functionalizing the pyrazole with a nitro or carbonyl group to guide alkylation to the N1 position .
  • Protection-deprotection : Using tert-butyldimethylsilyl (TBS) groups to block undesired sites before trifluoropropyl introduction .
  • Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves selectivity by minimizing thermal degradation .

Q. How can computational chemistry predict the steric and electronic effects of the trifluoropropyl and chloromethyl substituents on the pyrazole core?

  • Methodological Answer :

  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to explain bioactivity .
  • Electrostatic potential maps : Identify electron-deficient regions near the trifluoropropyl group, favoring electrophilic attack .
  • Conformational analysis : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) reveal steric hindrance from the trifluoropropyl chain, affecting solubility .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be elucidated?

  • Methodological Answer :

  • Enzyme inhibition assays : Test derivatives against kinases or cytochrome P450 isoforms to identify targets .
  • SAR studies : Modify the chloromethyl group to azide or amine and compare IC₅₀ values. For example, replacing Cl with NH₂ increases solubility but reduces membrane permeability .
  • Metabolic stability testing : Use liver microsomes to assess oxidative degradation of the trifluoropropyl group .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction pathways for halogenated pyrazole derivatives?

  • Methodological Answer :

  • Byproduct analysis : Use HPLC-MS to detect intermediates (e.g., di-alkylated byproducts in trifluoropropyl reactions) .
  • Isotopic labeling : Track chloromethyl group reactivity using ³⁶Cl-labeled reagents to confirm substitution mechanisms .
  • Reproducibility protocols : Standardize solvent drying (e.g., molecular sieves for DMF) and catalyst activation (e.g., ZnCl₂ for Lewis acid-mediated reactions) .

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